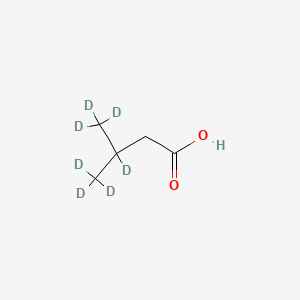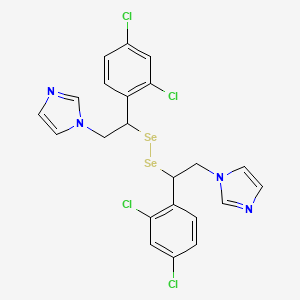
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a quinolinone core with a methyl group at the 1-position and an undecenyl side chain at the 2-position, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinone core through the cyclization of an appropriate precursor. The undecenyl side chain can be introduced via a coupling reaction, such as a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Key factors include the choice of solvents, temperature control, and the use of catalysts to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolinone core can bind to active sites, inhibiting or modulating the activity of the target. The undecenyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Quinolinone: The parent compound without the methyl and undecenyl substitutions.
1-Methyl-4(1H)-Quinolinone: A similar compound with only the methyl group at the 1-position.
2-(5Z)-5-Undecen-1-yl-4(1H)-Quinolinone: A compound with only the undecenyl side chain at the 2-position.
Uniqueness
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is unique due to the combination of the quinolinone core, the methyl group, and the undecenyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H29NO |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1-methyl-2-[(Z)-undec-5-enyl]quinolin-4-one |
InChI |
InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h7-8,12-13,15-17H,3-6,9-11,14H2,1-2H3/b8-7- |
InChI Key |
JWKBGGZMJGQAIK-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCC1=CC(=O)C2=CC=CC=C2N1C |
Canonical SMILES |
CCCCCC=CCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)





![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)


